molecular formula C8H9NO B1396699 3-Ethenyl-5-methoxypyridine CAS No. 848951-15-5

3-Ethenyl-5-methoxypyridine

Cat. No.: B1396699
CAS No.: 848951-15-5
M. Wt: 135.16 g/mol
InChI Key: FZMPLUDXJAOIKS-UHFFFAOYSA-N
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Description

3-Ethenyl-5-methoxypyridine: is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an ethenyl group at the third position and a methoxy group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of 3-ethenyl-5-methoxypyridine may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification by distillation or recrystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Ethyl-5-methoxypyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethenyl-5-methoxypyridine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of 3-ethenyl-5-methoxypyridine involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    3-Ethynyl-5-methoxypyridine: Similar structure but with an ethynyl group instead of an ethenyl group.

    3-Methoxypyridine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    5-Methoxy-2-methylpyridine: Similar methoxy substitution but with a methyl group at the second position instead of an ethenyl group.

Uniqueness: 3-Ethenyl-5-methoxypyridine is unique due to the presence of both ethenyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-ethenyl-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-4-8(10-2)6-9-5-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMPLUDXJAOIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719743
Record name 3-Ethenyl-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848951-15-5
Record name 3-Ethenyl-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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